Niflumic Acid Ethyl Ester

Description

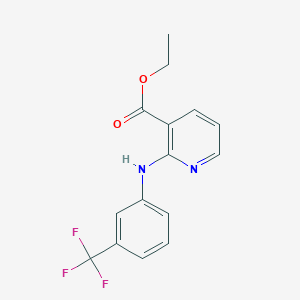

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-2-22-14(21)12-7-4-8-19-13(12)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIKEKVDYFWENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Niflumic Acid Ethyl Ester

Direct Esterification Synthesis Routes to Niflumic Acid Ethyl Ester

The primary and most direct method for synthesizing this compound is through the Fischer-Speier esterification of its parent compound, niflumic acid. This process involves the reaction of the carboxylic acid group of niflumic acid with ethanol (B145695) in the presence of an acid catalyst.

A common and effective laboratory-scale synthesis involves suspending niflumic acid in absolute ethanol. researchgate.net The reaction vessel is cooled, typically to temperatures as low as -15°C, before the dropwise addition of a catalyst and dehydrating agent, such as thionyl chloride (SOCl₂). researchgate.net The use of thionyl chloride is advantageous as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol. Furthermore, it reacts with any trace amounts of water and the water produced during the reaction, driving the equilibrium towards the formation of the ester.

Following the addition of the catalyst, the reaction mixture is typically warmed and then refluxed for an extended period, often up to 48 hours, to ensure the reaction proceeds to completion. researchgate.net After reflux, the solvent is evaporated, and the resulting crude product is purified, commonly through recrystallization from ethanol, to yield the final product, ethyl 2-((3-(trifluoromethyl)phenyl)amino)nicotinate. researchgate.net

Optimization of Esterification Reaction Conditions

While specific comprehensive optimization studies exclusively for the synthesis of this compound are not extensively detailed in the available literature, the reported reaction conditions align with established principles for maximizing esterification yields. The key variables in such reactions include temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net

Catalyst and Dehydrating Agent: The choice of thionyl chloride serves a dual purpose: it acts as a potent catalyst by converting the carboxylic acid to a more reactive acyl chloride and simultaneously removes water, a byproduct that can limit the reaction through Le Chatelier's principle. researchgate.net This approach is a standard and effective strategy for synthesizing esters from carboxylic acids.

Temperature and Reaction Time: The synthesis protocol involves an initial low-temperature phase during the addition of the highly reactive thionyl chloride to control the exothermic reaction. researchgate.net Subsequently, the mixture is heated to reflux (around 80°C for ethanol) for a prolonged period (48 hours). researchgate.net Elevated temperatures increase the reaction rate, and the extended duration helps to push the reversible reaction as close to completion as possible, maximizing the yield of the ester. doaj.orguobaghdad.edu.iq

Solvent and Reactant Ratio: Using an excess of absolute ethanol serves both as the reactant and the solvent. researchgate.net Employing a large excess of one reactant (in this case, the alcohol) is a common strategy to shift the reaction equilibrium in favor of the products, thereby increasing the conversion of the limiting reactant (niflumic acid). researchgate.net

The reported yield of approximately 55% under these conditions suggests a robust and functional synthesis route, though further optimization using design of experiment (DoE) methodologies could potentially improve this outcome by fine-tuning the interplay between catalyst concentration, temperature, and reaction time. researchgate.netresearchgate.net

Design and Synthesis of Novel this compound Derivatives

This compound is a valuable starting material for the synthesis of a wide array of new chemical derivatives. Its ester functional group provides a reactive handle for further chemical modifications, allowing for the generation of diverse molecular structures with potentially new biological activities.

A prominent synthetic pathway involves the conversion of the ethyl ester into a hydrazide. This is achieved by reacting this compound with hydrazine (B178648) hydrate (B1144303) in an ethanol solvent. researchgate.net The reaction mixture is typically refluxed for several hours, leading to the substitution of the ethoxy group (-OCH₂CH₃) with a hydrazinyl group (-NHNH₂), yielding 2-((3-(trifluoromethyl)phenyl)amino)nicotinohydrazide. researchgate.net

This hydrazide intermediate is particularly useful because it serves as a precursor for synthesizing various heterocyclic compounds. For example, it can be reacted with different phenyl isothiocyanates to produce hydrazine-1-carbothioamide derivatives. researchgate.net These derivatives can then undergo cyclization reactions, often using a base like sodium hydroxide (B78521), to form novel 1,2,4-triazole (B32235) derivatives. researchgate.net Similarly, the hydrazide can be used as a building block for creating 1,3,4-oxadiazole (B1194373) and pyrazole (B372694) derivatives, further expanding the chemical space accessible from the initial ethyl ester. nih.gov

Strategies for Structural Modification and Analogue Generation

The structural modification of this compound into new analogues is guided by specific medicinal chemistry strategies aimed at discovering compounds with improved or entirely new therapeutic properties. The primary goals often involve enhancing potency, altering selectivity, or exploring new biological targets.

One key strategy is molecular hybridization , where the core structure of niflumic acid is combined with other pharmacologically active moieties. The synthesis of 1,2,4-triazole, 1,3,4-oxadiazole, and pyrazole derivatives are prime examples of this approach. researchgate.netnih.gov These specific heterocyclic rings are known to be present in a variety of biologically active compounds, including those with anticancer properties. researchgate.net The rationale is to create hybrid molecules that may exhibit synergistic effects or novel mechanisms of action. For instance, certain synthesized niflumic acid derivatives have been specifically designed and investigated as potential inhibitors of VEGFR-2 or EGFR tyrosine kinases, which are important targets in cancer therapy. researchgate.netnih.gov

Another strategy involves using the ethyl ester as a scaffold for analogue generation to perform structure-activity relationship (SAR) studies. By systematically introducing different substituents onto the newly formed heterocyclic rings (e.g., using various substituted phenacyl bromides or phenyl isothiocyanates), researchers can probe how different chemical groups in specific positions affect the compound's biological activity. researchgate.net This systematic approach helps to identify the key structural features required for a desired pharmacological effect.

Prodrug Design Principles Applied to Niflumic Acid Esters

The carboxylic acid group of NSAIDs like niflumic acid is often responsible for causing gastrointestinal irritation. A primary strategy to mitigate this side effect is the application of prodrug design, which involves temporarily masking the problematic functional group. Esterification is a classic and widely used prodrug approach.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. For niflumic acid, various ester prodrugs have been designed to mask the free carboxylic acid group. The underlying principle is that the ester form will be absorbed more readily or will bypass direct contact with the gastric mucosa, and then undergo hydrolysis in the bloodstream or tissues by esterase enzymes to release the active niflumic acid.

Examples of this principle applied to niflumic acid include the synthesis of morpholinoalkyl esters and glycolamide esters. uobaghdad.edu.iqmdpi.comresearchgate.net These specific ester types are chosen not only to mask the carboxylic acid but also to improve other physicochemical properties, such as water solubility and lipophilicity, which can influence the drug's absorption and distribution. mdpi.comresearchgate.net The morpholinoalkyl esters, for instance, have been shown to significantly increase solubility compared to the parent drug. mdpi.comresearchgate.net

Chemical and Enzymatic Hydrolysis Kinetics of Niflumic Acid Esters in Research Systems

A critical characteristic of an effective ester prodrug is its stability in the chemical environment of the digestive system and its rapid conversion to the active drug in the target biological compartment (e.g., plasma). Therefore, the hydrolysis kinetics of these esters are extensively studied in various research systems.

Studies on morpholinoalkyl ester prodrugs of niflumic acid have demonstrated that these compounds are significantly more stable in acidic conditions (simulated gastric fluid, pH 1.3) and neutral aqueous buffers (phosphate buffer, pH 7.4) compared to their stability in human plasma. doaj.org In aqueous buffers, their hydrolytic half-lives can range from 16 to over 50 hours. doaj.org However, in 80% human plasma at 37°C, they are rapidly hydrolyzed, with half-lives on the order of just a few minutes, demonstrating efficient enzymatic cleavage. doaj.orgresearchgate.net This kinetic profile is ideal for a prodrug, as it suggests stability during transit through the stomach followed by quick release of the active drug upon absorption into the bloodstream.

The hydrolysis follows pseudo-first-order kinetics, and the rate is influenced by the length of the alkyl chain connecting the niflumic acid to the morpholino group. doaj.orgresearchgate.net

| Niflumic Acid Ester Derivative | Medium | Half-life (t½) |

| Morpholinoethyl Ester | pH 1.3 (SGF) | 16.11 h |

| Morpholinoethyl Ester | pH 7.4 (Phosphate Buffer) | 21.66 h |

| Morpholinoethyl Ester | 80% Human Plasma | 1.63 min |

| Morpholinopropyl Ester | pH 1.3 (SGF) | 53.30 h |

| Morpholinopropyl Ester | pH 7.4 (Phosphate Buffer) | 48.12 h |

| Morpholinopropyl Ester | 80% Human Plasma | 2.73 min |

| Glycolamide Esters (various) | pH 7.4 (Phosphate Buffer) | 7 - 46 h |

| Glycolamide Esters (various) | 80% Human Plasma | 14 - 21 min |

| Data compiled from studies on various niflumic acid ester prodrugs. doaj.orguobaghdad.edu.iq |

Interestingly, studies on glycolamide esters of niflumic acid revealed that they also exhibit good chemical stability in acidic buffers but undergo appreciable hydrolysis in alkaline conditions and human plasma. uobaghdad.edu.iq However, their hydrolysis pathway was more complex, releasing mainly a metabolite (2-(3-trifluoromethyl-phenylamino) nicotinic acid carboxymethyl ester) rather than the parent niflumic acid directly. uobaghdad.edu.iq

Investigation of Improved Chemical Delivery System Strategies for Niflumic Acid Esters

The development of niflumic acid esters as prodrugs is a direct strategy for creating an improved chemical delivery system. The primary goal of this strategy is to enhance the oral delivery of niflumic acid while minimizing its significant gastrointestinal side effects, such as peptic ulceration and gastric bleeding. mdpi.comresearchgate.net

By converting the parent drug into an ester prodrug, several delivery challenges are addressed:

Reduction of Local GI Toxicity: The temporary masking of the acidic carboxyl group prevents direct contact of the irritating functional group with the gastric mucosa, which is believed to be a primary cause of local irritation. mdpi.comresearchgate.net

Modification of Physicochemical Properties: Prodrug design allows for the tuning of properties like solubility and lipophilicity. For example, morpholinoalkyl ester prodrugs were synthesized to combine high water solubility with sufficient lipophilicity, which can improve absorption characteristics. mdpi.comresearchgate.net These prodrugs showed at least a 100-fold increase in solubility over the parent drug. mdpi.com

Potential for Targeted Delivery: While not fully explored for the ethyl ester, lipophilic prodrugs of niflumic acid have been synthesized with the aim of improving delivery to specific tissues, such as the brain, by enhancing passage across the blood-brain barrier. nih.gov This highlights the potential of using esterification as a strategy to alter the tissue distribution and delivery of the parent drug.

In essence, the conversion of niflumic acid to its ethyl ester or other ester forms is not merely a chemical modification but a deliberate strategy to create a more effective and safer drug delivery system.

Structure Activity Relationship Sar Studies of Niflumic Acid Ethyl Ester Derivatives

Elucidating Key Pharmacophoric Features for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov For niflumic acid ethyl ester derivatives, the core structure, consisting of a substituted aminonicotinic acid scaffold, is fundamental to its activity. The key pharmacophoric features are generally understood to be the trifluoromethyl-substituted phenyl ring, the secondary amine linker, the pyridine (B92270) ring, and the carboxyl group, which is esterified in this case.

Impact of Ester Moiety Modifications on Biological Activity

Modification of the ethyl ester group of niflumic acid has been a primary strategy to create prodrugs with improved physicochemical properties and reduced side effects. researchgate.netnih.govsphinxsai.com The ester moiety can be altered to modulate properties such as solubility, lipophilicity, and susceptibility to enzymatic hydrolysis. researchgate.netsphinxsai.com

One significant area of modification involves creating morpholinoalkyl ester prodrugs. researchgate.netsphinxsai.com These modifications have been shown to increase aqueous solubility by at least 100-fold compared to the parent drug, while also increasing lipophilicity. researchgate.net These esters are designed to be stable in the gastrointestinal tract but are rapidly hydrolyzed in plasma by enzymes to release the active niflumic acid. nih.gov The rate of this hydrolysis is dependent on the length of the carbon chain connecting the ester and the morpholine (B109124) group. sphinxsai.com Similarly, glycolamide esters of niflumic acid have been synthesized as prodrugs to reduce gastric irritation. nih.gov These derivatives showed comparable anti-inflammatory activity to the parent compound, indicating efficient in vivo release of niflumic acid. nih.gov The nature of the amine used to form the glycolamide influences the activity, with diethylamine (B46881) and pyrrolidine (B122466) derivatives showing the highest efficacy. nih.gov

The following table summarizes the impact of different ester modifications on the properties of niflumic acid derivatives.

| Ester Modification | Key Structural Change | Impact on Biological/Physicochemical Properties | Reference(s) |

| Morniflumate (B1676748) | β-morpholinoethyl ester | Retains anti-inflammatory activity, significantly reduces ulcerogenic effects, absorbed intact and rapidly hydrolyzed in plasma. | nih.gov |

| Morpholinoalkyl Esters | Varies the alkyl chain length (X=1, 2, 3) between the ester and morpholine group. | Increased aqueous solubility (>100-fold), increased lipophilicity, rapid plasma hydrolysis to release niflumic acid. | researchgate.netsphinxsai.com |

| Glycolamide Esters | Esterification with various N-substituted 2-hydroxyacetamides (glycolamides). | Showed comparable anti-inflammatory activity to niflumic acid, suggesting effective prodrug conversion. Diethylamine and pyrrolidine derivatives were most active. | nih.gov |

| Talniflumate | Phthalidyl ester | Acts as a prodrug with extensive first-pass metabolism to niflumic acid. | researchgate.net |

Correlation of Structural Changes with Ion Channel Modulatory Efficacy

Niflumic acid and its derivatives are known to modulate the activity of various ion channels, including chloride (Cl⁻) and potassium (K⁺) channels. patsnap.comnih.gov SAR studies in this area aim to connect specific structural features to the potency and mechanism of channel modulation.

Niflumic acid itself is considered a classical chloride channel blocker. nih.gov It has been shown to inhibit calcium-activated chloride channels (CaCCs), CFTR channels, and CLC-K channels. patsnap.comnih.govresearchgate.net For CLC-K channels, niflumic acid exhibits a complex biphasic effect, suggesting two different binding sites: one that activates and another that blocks the channel. nih.gov The inhibitory binding site for niflumic acid on CLC-K channels appears to be distinct from that of other fenamates like flufenamic acid. nih.gov

Relationship between Chemical Structure and Enzyme Inhibitory Potency

The primary anti-inflammatory mechanism of niflumic acid involves the inhibition of cyclooxygenase (COX) enzymes. sphinxsai.compatsnap.com However, recent research has expanded to investigate the potential of its derivatives as inhibitors of other enzymes, particularly protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. pensoft.netresearchgate.netresearchgate.net

In these studies, this compound serves as a starting material for the synthesis of more complex derivatives. pensoft.netresearchgate.netresearchgate.net For instance, the ethyl ester is converted to a hydrazide, which is then used as a scaffold to add various heterocyclic moieties like 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. pensoft.netresearchgate.netresearchgate.net

SAR studies on these derivatives have revealed key structural requirements for potent kinase inhibition:

Hydrazine-1-carbothioamide derivatives: A derivative (compound 4C) with a 1-chloro-4-isothiocyanato benzene (B151609) moiety attached to the hydrazide scaffold showed the most potent cytotoxicity against cancer cell lines and was found to inhibit VEGFR kinase activity. pensoft.netresearchgate.net

1,2,4-Triazole (B32235) derivatives: Cyclization of the carbothioamide derivatives led to triazoles. One such derivative (compound 5B) was identified as an inhibitor of EGFR kinase activity. pensoft.netresearchgate.net Another triazole derivative (compound 5A) showed the best binding energy against EGFR in docking studies. pensoft.net

Pyrazole (B372694) derivatives: A pyrazole derivative (compound 6) was found to be the most cytotoxic among a series of 1,3,4-oxadizole and pyrazole derivatives and was a promising EGFR tyrosine kinase inhibitor. researchgate.netnih.gov

These findings indicate that while the core niflumic acid structure provides a basic scaffold for kinase interaction, the specific nature of the heterocyclic moiety appended to the modified ester group is critical for determining the potency and selectivity of enzyme inhibition.

The table below presents data on the inhibitory activity of selected niflumic acid derivatives against cancer cell lines and target kinases.

| Compound ID | Modification from this compound | Target Cell Line(s) | Key Finding | Reference(s) |

| 4C | Hydrazide formation followed by reaction with 1-chloro 4-isothiocyanato benzene. | HepG2, A549 | Most cytotoxic among tested compounds; inhibited VEGFR kinase activity. | pensoft.netresearchgate.net |

| 5B | Cyclized 1,2,4-triazole derivative. | HepG2, A549 | Inhibited EGFR kinase activity. | pensoft.netresearchgate.net |

| 6 | Pyrazole derivative from hydrazide. | HepG2, A549 | Most cytotoxic in its series; promising EGFR tyrosine kinase inhibitor. | researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling Approaches in Niflumic Acid Ethyl Ester Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Niflumic Acid Ethyl Ester, docking simulations are crucial for understanding how it interacts with biological receptors and enzymes, which is fundamental to its mechanism of action.

These simulations involve placing the three-dimensional structure of this compound into the binding site of a target protein. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each one based on a force field that estimates the binding energy. This process helps identify the most likely binding pose and provides a quantitative estimate of the binding affinity.

Molecular docking is instrumental in predicting the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), of this compound and its derivatives with various biological targets. Studies on derivatives of niflumic acid, which begin with the synthesis of an ester, have utilized this method to explore interactions with key cancer-related enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. researchgate.netresearchgate.netnih.gov

For instance, in studies involving novel niflumic acid derivatives, the initial ester compound serves as a precursor for more complex molecules. researchgate.netresearchgate.net Docking analyses of these subsequent compounds reveal specific binding modes within the kinase domains. These analyses show how the molecules orient themselves to form critical interactions—such as hydrogen bonds and pi-pi stacking—with key amino acid residues in the active site. researchgate.net For example, a molecular docking study of niflumic acid derivatives against EGFR and VEGFR kinase domains identified compounds with significant binding energies, suggesting a strong interaction. researchgate.net The binding modes revealed interactions with crucial residues, which are essential for the inhibitory activity of the compounds.

Table 1: Example Docking Scores of Niflumic Acid Derivatives Against Kinase Targets Note: The following data is illustrative of the types of results obtained for derivatives originating from Niflumic Acid esters.

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Derivative 3B | VEGFR | -7.87 |

| Derivative 4A | VEGFR | -7.33 |

| Derivative 5A | EGFR | -7.95 |

This table is generated based on findings from a study on novel niflumic acid derivatives. researchgate.net

Quantum Chemical Calculations for Conformational and Electronic Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules like this compound. DFT studies provide detailed information about the molecule's three-dimensional shape (conformational analysis) and the distribution of electrons (electronic properties). researchgate.netdntb.gov.ua

These calculations can determine the most stable conformations of the molecule by mapping its potential energy surface. researchgate.net Understanding the preferred shapes is vital, as a molecule's conformation often dictates how it fits into a receptor's binding site. Furthermore, DFT can compute a wide range of electronic properties. nih.gov These properties, including the distribution of charges, dipole moment, and the energies of molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity and its ability to participate in non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are the cornerstone of ligand-target binding. researchgate.netnih.gov While detailed DFT studies on the ethyl ester are not extensively published, research on the parent niflumic acid has confirmed the utility of methods like DFT-B3LYP for identifying stable conformers and analyzing their vibrational spectra. researchgate.net

In Silico Screening and Virtual Ligand Design for Novel this compound Analogues

In silico (computer-based) screening and virtual ligand design are powerful strategies for discovering new drug candidates. nih.gov Starting with a known molecule like this compound, these methods can be used to design and evaluate novel analogues with potentially improved activity or properties. This process often begins with the creation of a virtual library of compounds that are structurally related to the parent molecule.

These virtual libraries can then be screened against a biological target using techniques like molecular docking. researchgate.netnih.gov This allows researchers to prioritize a smaller, more manageable number of promising candidates for chemical synthesis and subsequent experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest likelihood of success. Research on niflumic acid has demonstrated this principle, where derivatives were designed, synthesized, and then evaluated using in silico methods, with the computational results matching the experimental findings. researchgate.netnih.gov This workflow, starting from the esterification of niflumic acid, exemplifies the practical application of virtual screening in designing novel enzyme inhibitors. researchgate.net

Dynamics Simulations of this compound and its Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. dntb.gov.ua MD simulations model the movement of every atom in the ligand-protein complex over time, providing a more realistic representation of the biological environment. dovepress.com

An MD simulation can be used to assess the stability of the binding pose predicted by docking. mdpi.com By observing the simulation over nanoseconds, researchers can determine if the ligand remains securely in the binding pocket or if it drifts away. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of its components. dovepress.commdpi.com Furthermore, MD simulations can be used to calculate binding free energies with greater accuracy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can refine the initial estimates from docking. mdpi.comnih.gov This detailed understanding of the dynamic interactions is crucial for optimizing the design of potent and specific drug candidates. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Niflumic Acid Ethyl Ester Research

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive tool for probing the molecular structure of niflumic acid ethyl ester. americanpharmaceuticalreview.com These techniques provide a molecular fingerprint by detecting the characteristic vibrations of covalent bonds within the molecule. americanpharmaceuticalreview.com The resulting spectra, which plot intensity versus frequency, are unique to the compound's structure and conformation. mdpi.com

In the analysis of this compound, FT-IR spectroscopy is instrumental in identifying key functional groups. The presence of the ester group, which differentiates it from its parent compound, niflumic acid, can be confirmed by a characteristic C=O stretching vibration, typically observed in the region of 1735-1750 cm⁻¹. The N-H stretching vibration of the secondary amine is expected around 3300 cm⁻¹. mdpi.com Aromatic C-H and C=C stretching vibrations from the pyridine (B92270) and benzene (B151609) rings, as well as the distinctive signals from the trifluoromethyl (CF₃) group, further contribute to the structural confirmation. mdpi.comresearchgate.net

While specific FT-IR data for the ethyl ester is not extensively published, the spectrum of the parent niflumic acid provides a reference for many of the core structural features. mdpi.comresearchgate.net For niflumic acid, major peaks are observed at 3321 cm⁻¹ (N–H stretch), 1661 cm⁻¹ (C=O stretch), and 1326 cm⁻¹ (CF₃ group signal). mdpi.com In the ethyl ester, a shift in the carbonyl peak to a higher wavenumber is anticipated due to the ester linkage. By comparing the experimental spectrum of a synthesized sample of this compound with theoretical spectra and data from the parent compound, researchers can confirm the successful esterification and verify the integrity of the molecular backbone.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretching | ~3300 |

| Ester Carbonyl (C=O) | Stretching | 1735-1750 |

| Aromatic Ring (C=C) | Stretching | ~1600 |

| Trifluoromethyl (C-F) | Stretching | ~1330 |

| Ester (C-O) | Stretching | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a this compound derivative, the ethyl group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), resulting from spin-spin coupling with each other. rsc.org The protons on the aromatic rings will appear as a series of multiplets in the downfield region of the spectrum. The N-H proton typically appears as a broad singlet. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield. rsc.org The carbons of the ethyl group and the various aromatic carbons, including the carbon attached to the trifluoromethyl group, can be assigned based on their chemical shifts and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Representative NMR Data for a this compound Derivative rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 9.01 | s | NH |

| 6.28-7.53 | m | Aromatic-H |

| 3.88 | q | -OCH₂CH₃ |

| 1.01 | t | -OCH₂CH₃ |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.5 | Ester C=O |

| 152.2, 148.6, 147.7, 145.4 | Aromatic-C |

| 128.7 | Aromatic-C (attached to CF₃) |

| 113.9, 112.9, 111.7, 99.5 | Aromatic-C |

| 59.1 | -OCH₂CH₃ |

| 14.1 | -OCH₂CH₃ |

Data corresponds to a specific synthesized derivative and may vary slightly based on solvent and specific molecular structure.

Mass Spectrometry (MS) for Molecular Characterization (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, forming a protonated molecule [M+H]⁺, which is then detected by the mass analyzer. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound with a high degree of confidence. This is critical for confirming the identity of a newly synthesized batch and distinguishing it from potential impurities or side products. For instance, the calculated mass for the protonated form of a C₁₄H₁₇N₃O₃ derivative of this compound is 276.1343, and an experimental HRMS finding of 276.1339 is well within the acceptable error, confirming the elemental composition. rsc.org Analysis of the fragmentation patterns produced in the mass spectrometer (MS/MS) can further corroborate the proposed structure by identifying characteristic losses, such as the loss of the ethyl group or cleavage at the amine linkage.

Table 3: High-Resolution Mass Spectrometry Data for a this compound Derivative rsc.org

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 276.1343 | 276.1339 |

Chromatographic Techniques for Purity and Quantitative Analysis in Research (e.g., HPLC-UV, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of this compound samples and for its quantification in research applications. When coupled with a Ultraviolet (UV) detector, HPLC provides a robust method for separating the compound of interest from starting materials, byproducts, and degradation products. researchgate.net The selection of an appropriate stationary phase (e.g., C18) and mobile phase composition is critical for achieving good resolution. researchgate.netnih.gov

For more complex matrices or when higher sensitivity and selectivity are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. kuleuven.be This technique combines the separation power of LC with the specific detection capabilities of MS, allowing for accurate quantification even at very low concentrations. nih.govresearchgate.net

The development of a quantitative HPLC-UV or LC-MS/MS method for this compound involves several key steps. First, chromatographic conditions are optimized to ensure a sharp, symmetrical peak for the analyte, well-separated from any other components. This includes selecting the column, mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature. researchgate.netiajpr.com For HPLC-UV, the detection wavelength is chosen based on the UV absorbance maximum of the compound to ensure maximum sensitivity. nih.gov

Method validation is then performed to demonstrate that the analytical procedure is suitable for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability. mdpi.com A calibration curve is generated by analyzing a series of standards of known concentration to establish a linear relationship between detector response and concentration. researchgate.net This validated method can then be used to reliably determine the purity of synthesized batches or to quantify the compound in various in vitro research assays.

Table 4: Example Parameters for HPLC Method Development

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer | Elution of the analyte from the column |

| Detection | UV at absorbance maximum (e.g., 288 nm) | Quantification of the analyte |

| Flow Rate | 1.0 mL/min | Control retention time and peak shape |

| Injection Volume | 20 µL | Introduction of the sample into the system |

Electrophysiological Techniques in Ion Channel Research (e.g., Patch-Clamp, Two-Electrode Voltage-Clamp)

Given that the parent compound, niflumic acid, is a well-known modulator of various ion channels, particularly calcium-activated chloride channels (CaCCs) like TMEM16A (ANO1) and CLC-1, electrophysiological techniques are essential for studying the potential effects of this compound on these targets. nih.govnih.govnih.gov The patch-clamp and two-electrode voltage-clamp (TEVC) techniques allow for the direct measurement of ion channel activity in real-time. qmul.ac.uk

In the patch-clamp technique, a glass micropipette forms a high-resistance seal with the membrane of a single cell (either native or expressing a specific channel), allowing for the recording of currents flowing through the ion channels in that patch of membrane. frontiersin.org This technique, in its various configurations (e.g., whole-cell, inside-out), can be used to study how this compound affects channel properties such as activation, deactivation, and conductance. nih.gov

The two-electrode voltage-clamp technique is typically used with larger cells, such as Xenopus oocytes, that have been engineered to express a high density of the ion channel of interest. This method allows for the characterization of the macroscopic currents generated by the entire population of channels on the cell surface and is well-suited for studying the dose-dependent effects of compounds like this compound. nih.gov Researchers can apply the compound to the external solution and measure changes in the current-voltage relationship to determine whether the compound acts as a blocker or an activator, and to characterize the voltage dependency of its action. nih.gov These studies are crucial for understanding the mechanism of action of this compound at the molecular level and for comparing its potency and efficacy to that of niflumic acid and other known channel modulators.

Emerging Research Applications and Future Perspectives for Niflumic Acid Ethyl Ester

Utility of Niflumic Acid Ethyl Ester as a Pharmacological Research Tool

This compound serves as a crucial pharmacological research tool, largely deriving its utility from the well-characterized activities of its parent compound, niflumic acid. Niflumic acid's primary mechanism involves the inhibition of COX-1 and COX-2 enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation, pain, and fever. patsnap.com Beyond its anti-inflammatory action, niflumic acid is a known modulator of various ion channels, a property that extends the research applications of its derivatives. patsnap.comnih.gov

It is a recognized blocker of calcium-activated chloride channels (CaCCs) and has been shown to interact with other channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels. patsnap.comguidetopharmacology.org This broad activity profile makes niflumic acid and its analogues valuable for studying physiological processes regulated by these channels, such as smooth muscle contraction, epithelial fluid secretion, and sensory perception. patsnap.comnih.gov

This compound, as a more lipophilic derivative, can be used as a prodrug that hydrolyzes to the active niflumic acid. thieme-connect.comresearchgate.net This characteristic is useful in studies requiring enhanced cell membrane permeability. Primarily, however, its significance in research lies in its role as a key chemical intermediate. Researchers utilize the ethyl ester as a foundational structure to synthesize new molecules, thereby exploring and modifying the pharmacological effects of the niflumic acid scaffold. pensoft.netresearchgate.netresearchgate.net

| Pharmacological Target | Biological Function/Process | Reference |

| Cyclooxygenase (COX-1 & COX-2) | Inhibition of prostaglandin (B15479496) synthesis, reducing inflammation and pain. | patsnap.com |

| Calcium-Activated Chloride Channels (CaCCs) | Regulation of smooth muscle tone, fluid secretion, sensory perception. | patsnap.comguidetopharmacology.org |

| Voltage-Gated Potassium Channels | Regulation of cellular excitability. | nih.gov |

| Transient Receptor Potential (TRP) Channels | Involvement in sensory perception. | patsnap.com |

| GABAA Receptors | Niflumic acid acts as an antagonist, modulating neuronal inhibition. | nih.gov |

Potential for Developing Advanced Chemical Probes from this compound Scaffold

The this compound scaffold provides a versatile platform for the development of advanced chemical probes to investigate novel biological targets. mskcc.org While the parent molecule targets COX enzymes and ion channels, synthetic modifications to the ethyl ester are enabling researchers to create probes with new specificities, particularly in cancer research. pensoft.netresearchgate.net By using the ester as a starting point, chemists can introduce different functional groups and heterocyclic systems to generate libraries of compounds with diverse biological activities. researchgate.net

Recent studies have demonstrated that derivatives synthesized from this compound can act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are critical targets in oncology. pensoft.netresearchgate.netnih.gov For example, novel 1,3,4-oxadiazole (B1194373) and pyrazole (B372694) derivatives of niflumic acid have shown significant cytotoxic activity against hepatocellular carcinoma and non-small cell lung cancer cell lines. researchgate.netnih.gov These derivatives function as chemical probes, allowing for the exploration of signaling pathways regulated by these kinases. researchgate.netnih.gov

The development of such probes is crucial for understanding disease mechanisms and for the initial stages of drug discovery. nih.gov These novel molecules, derived from the this compound structure, help to validate new therapeutic targets and to investigate the biological consequences of their inhibition. researchgate.net

Future Directions in Synthetic Organic Chemistry for Novel this compound Analogues

The synthesis of this compound is a straightforward esterification of niflumic acid, often using ethanol (B145695) and a catalyst like thionyl chloride. pensoft.netresearchgate.net This ester serves as a pivotal intermediate for more complex chemical elaborations. A common and productive synthetic route involves the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form the corresponding nicotinohydrazide. pensoft.netresearchgate.net

This hydrazide intermediate is a versatile building block for a wide range of heterocyclic compounds. researchgate.net

1,2,4-Triazole (B32235) Derivatives: Cyclization of carbothioamide derivatives (formed from the reaction of the hydrazide with isothiocyanates) using sodium hydroxide (B78521) solution yields 1,2,4-triazole analogues. pensoft.netresearchgate.net

1,3,4-Oxadiazole and Pyrazole Derivatives: The hydrazide can be further modified to create derivatives containing 1,3,4-oxadiazole and pyrazole rings, which have shown promise as EGFR tyrosine kinase inhibitors. researchgate.netnih.gov

Future synthetic efforts are likely to focus on expanding the diversity of these analogues. This could involve introducing a broader range of substituents to fine-tune their electronic and steric properties, thereby optimizing their binding affinity and selectivity for specific biological targets. The development of more efficient, one-pot synthesis methods and the exploration of green chemistry principles will also be important directions for organic chemists working with this scaffold. The ultimate goal is to generate novel chemical entities with improved pharmacological profiles for various therapeutic areas, including oncology and inflammatory diseases. researchgate.netresearchgate.net

| Derivative Class | Synthetic Precursor | Potential Biological Target | Reference |

| Hydrazine-1-carboxamide | Niflumic Acid Hydrazide | Anticancer agents | pensoft.net |

| 1,2,4-Triazoles | Niflumic Acid Hydrazide | VEGFR/EGFR Tyrosine Kinases | pensoft.netresearchgate.net |

| 1,3,4-Oxadiazoles | Niflumic Acid Hydrazide | EGFR Tyrosine Kinase | researchgate.netnih.gov |

| Pyrazoles | Niflumic Acid Hydrazide | EGFR Tyrosine Kinase | researchgate.netnih.gov |

Integration of Multi-Omics Approaches in this compound Mechanistic Research

While current research has successfully identified novel biological targets for analogues of this compound, a deeper understanding of their mechanisms of action is required. The integration of multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for this field. astrazeneca.com These technologies can provide a comprehensive, system-wide view of the cellular responses to these novel compounds. nih.govmaastrichtuniversity.nl

For instance, if a new analogue demonstrates potent anti-tumor activity, multi-omics studies could elucidate its precise molecular mechanism. nih.gov

Transcriptomics (RNA-seq): This could identify changes in gene expression patterns in cancer cells following treatment, revealing the signaling pathways that are modulated by the compound. nih.gov

Proteomics: By analyzing changes in the abundance and post-translational modifications of proteins, proteomics can identify the direct targets of the drug and downstream effector proteins. astrazeneca.comnih.gov

Metabolomics: This approach can reveal alterations in cellular metabolism, which is often dysregulated in cancer. astrazeneca.comnih.gov It could uncover how the compound affects metabolic pathways essential for tumor growth.

By integrating data from these different "omics" layers, researchers can construct detailed models of a compound's mechanism of action, identify potential biomarkers for predicting patient response, and uncover possible off-target effects. astrazeneca.comelifesciences.org This holistic approach will be invaluable for advancing the most promising this compound derivatives from preclinical research toward clinical development.

| Multi-Omics Approach | Potential Application in NAE E* Mechanistic Research | Reference |

| Transcriptomics | Identify gene expression changes and modulated signaling pathways in response to NAE E analogues. | nih.gov |

| Proteomics | Uncover direct protein targets, off-targets, and changes in protein abundance and modification. | astrazeneca.com |

| Metabolomics | Characterize alterations in cellular metabolic pathways affected by the compounds. | maastrichtuniversity.nlnih.gov |

| Integrated Analysis | Build comprehensive models of drug action, identify biomarkers, and assess system-wide effects. | astrazeneca.comelifesciences.org |

NAE E: this compound

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures : Follow OSHA HCS guidelines: use respiratory protection (N95 masks), nitrile gloves, and safety goggles. Avoid skin contact and inhalation of dust; work in fume hoods. Dispose of waste via certified hazardous material protocols to prevent environmental contamination .

Data Interpretation and Validation

Q. How should researchers address conflicting in vitro vs. in vivo efficacy data for this compound?

- Methodological Approach : Reconcile discrepancies by assessing bioavailability limitations (e.g., ester stability in plasma) or off-target effects. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro potency (e.g., IC50) to in vivo dosages. Validate with tissue-specific pharmacokinetic sampling .

Q. What statistical methods are recommended for analyzing dose-dependent anti-inflammatory responses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.